4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one
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Overview
Description
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yl group, and a but-3-en-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a phenolic compound with an allyl halide, followed by a series of reactions to introduce the methoxy and but-3-en-2-one groups. The reaction conditions often include the use of bases such as potassium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a role in inflammation and neurodegeneration . The compound’s effects on molecular targets such as monoamine oxidase B (MAO-B) and mitogen-activated protein kinases (MAPKs) contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares structural similarities and has been studied for its anti-inflammatory properties.
Coniferyl alcohol: Another structurally related compound with potential biological activities.
Uniqueness
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and its potential therapeutic applications set it apart from other similar compounds .
Biological Activity
4-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}but-3-en-2-one, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
The compound has the following chemical properties:
- Molecular Formula : C14H16O3
- Molecular Weight : 232.27 g/mol
- CAS Number : 915287-56-8
Research indicates that this compound exhibits its biological effects primarily through the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. Notably, it has been shown to inhibit the activity of IkappaB kinase β (IKKβ), which plays a crucial role in the NF-kB signaling pathway linked to tumor growth and survival.
Anti-Cancer Activity
A significant study highlighted its anti-cancer properties, particularly against colon cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through the upregulation of death receptors DR5 and DR6, along with increased levels of active caspase-3. The expression levels of proliferating cell nuclear antigen (PCNA) were decreased, indicating reduced cell proliferation .
Table 1: Anti-Cancer Activity Summary
Anti-inflammatory Effects
In addition to its anti-cancer properties, this compound has shown promise in reducing inflammation. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Preliminary results indicated that certain derivatives exhibited significant inhibition of COX-1 and COX-2 activities, suggesting potential applications in treating inflammatory diseases .
Table 2: COX Inhibition Data
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Derivative C | 28.39 ± 0.03 | 23.8 ± 0.20 |
Case Study: Colon Cancer Treatment
In a controlled study involving colon cancer models, treatment with the compound led to a marked reduction in tumor size compared to untreated controls. The study utilized immunohistochemistry to assess tumor markers and confirmed that treated samples exhibited significantly lower levels of PCNA and higher levels of apoptotic markers .
Case Study: Inflammatory Response
Another case study evaluated the compound's effect on inflammation in vivo using a mouse model subjected to induced inflammation. Results showed a significant reduction in edema and inflammatory cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent .
Properties
CAS No. |
915287-56-8 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4-(3-methoxy-4-prop-2-enoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H16O3/c1-4-9-17-13-8-7-12(6-5-11(2)15)10-14(13)16-3/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
QPWNNDZREWQODA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OCC=C)OC |
Origin of Product |
United States |
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